![molecular formula C14H18ClN3O2 B2588652 3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 2059770-36-2](/img/structure/B2588652.png)
3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
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Overview
Description
The compound “3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a piperidine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to an oxadiazole ring, which is further substituted with a methoxyphenyl group .Chemical Reactions Analysis
The oxadiazole ring in the compound is a heterocycle that is often involved in chemical reactions . The methoxy group might undergo demethylation under certain conditions.Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds demonstrates advancements in synthetic methodologies and structural analysis. For instance, the synthesis of piperidine derivatives with oxadiazole motifs has been explored for their pharmacological properties, highlighting the importance of these structures in drug design (Kumara et al., 2017). Crystal structure studies and density functional theory (DFT) calculations offer insights into the electronic and geometric configurations of these molecules, which are crucial for understanding their reactivity and interaction with biological targets.
Pharmacological Evaluation
Piperidine derivatives bearing the oxadiazole ring have been evaluated for various biological activities. For example, compounds with the 1,3,4-oxadiazole ring have shown promising antioxidant activities (Mallesha et al., 2014). This suggests that the incorporation of oxadiazole and piperidine units could yield potential therapeutic agents with antioxidative properties.
Anticancer Activity
The design and synthesis of novel derivatives that incorporate piperidine and oxadiazole rings have also been aimed at evaluating their anticancer potential. Certain derivatives have been synthesized and tested for their in vivo anticonvulsant activity, indicating the therapeutic relevance of these scaffolds in the development of anticancer drugs (Harish et al., 2013).
Future Directions
Mechanism of Action
- The compound’s role involves antagonism of the NMDA receptor, which is a key pharmacological feature underlying the actions of dissociative anesthetics .
- The psychotomimetic effects observed in human users may be attributed to this NMDA receptor antagonism .
Target of Action
Mode of Action
- interacts with the NMDA receptor, leading to inhibition.
Biochemical Analysis
Cellular Effects
Related compounds have shown significant affinity for NMDA receptors, which may explain their psychotomimetic effects in human users .
Molecular Mechanism
Related compounds have shown to be high affinity ligands for the PCP-site on the glutamate NMDA receptor . This suggests that 3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride might also interact with these receptors, potentially influencing neurotransmission.
properties
IUPAC Name |
5-(3-methoxyphenyl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-18-12-6-2-4-10(8-12)14-16-13(17-19-14)11-5-3-7-15-9-11;/h2,4,6,8,11,15H,3,5,7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAIEUPZMKOSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3CCCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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